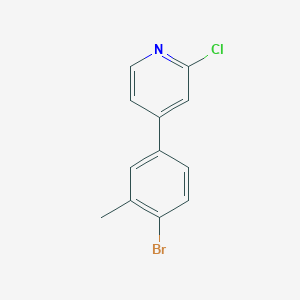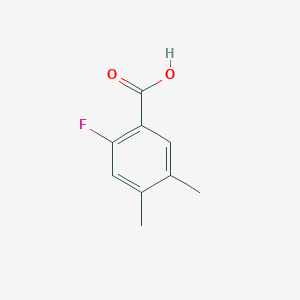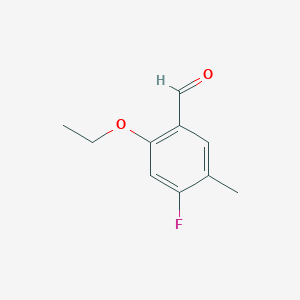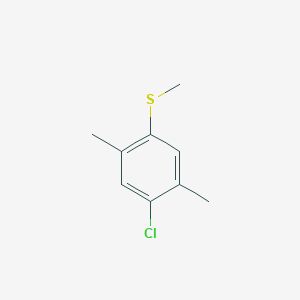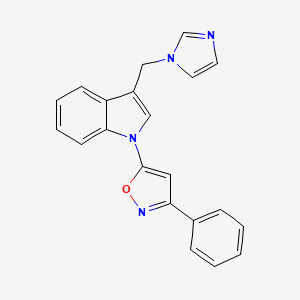![molecular formula C22H31BO3 B14022217 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)spiro[35]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spiro structure, which involves two rings sharing a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a benzyloxy-substituted precursor with a boronic ester under specific conditions to form the dioxaborolane ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group .
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro structure but differ in their specific ring systems and functional groups.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic electronics and shares the spiro motif but has different applications and properties.
Uniqueness
What sets 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the benzyloxy group and the dioxaborolane ring, which provides unique chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C22H31BO3 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-phenylmethoxyspiro[3.5]non-7-en-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)18-10-12-22(13-11-18)14-19(15-22)24-16-17-8-6-5-7-9-17/h5-10,19H,11-16H2,1-4H3 |
Clave InChI |
YQFWEQNQIWKTAV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC(C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


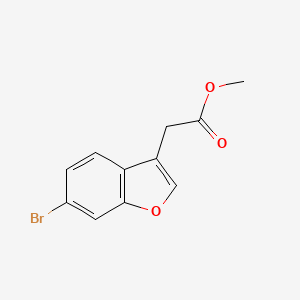
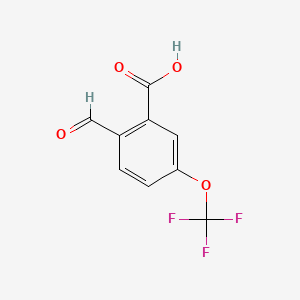
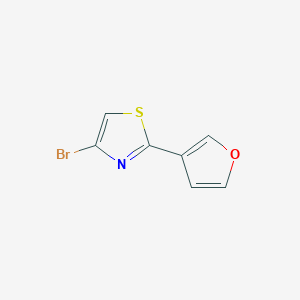
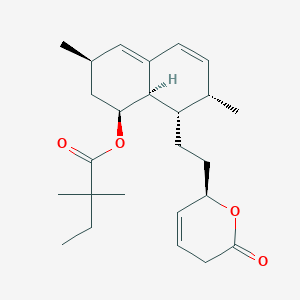
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
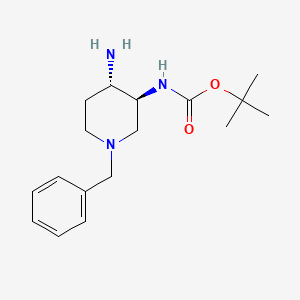
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
